Dibenzylbis(lauroyloxy)stannane
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Overview
Description
Dibenzylbis(lauroyloxy)stannane is an organotin compound, characterized by the presence of tin atoms bonded to organic groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzylbis(lauroyloxy)stannane typically involves the reaction of dibenzylstannane with lauric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibenzylbis(lauroyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert this compound to its corresponding hydrides.
Substitution: The compound can participate in substitution reactions, where the lauroyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds, depending on the nucleophile used.
Scientific Research Applications
Dibenzylbis(lauroyloxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its catalytic properties.
Mechanism of Action
The mechanism of action of Dibenzylbis(lauroyloxy)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, disrupting their normal function. In catalytic applications, it facilitates the formation and breaking of chemical bonds through its Lewis acidic properties.
Comparison with Similar Compounds
Similar Compounds
Dioctyltin dilaurate: Another organotin compound used as a catalyst in polymer production.
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Uniqueness
Dibenzylbis(lauroyloxy)stannane is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
17578-54-0 |
---|---|
Molecular Formula |
C38H60O4Sn |
Molecular Weight |
699.6 g/mol |
IUPAC Name |
dibenzyltin(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C7H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-7-5-3-2-4-6-7;/h2*2-11H2,1H3,(H,13,14);2*2-6H,1H2;/q;;;;+2/p-2 |
InChI Key |
LVIAVDPYLHRLNQ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].C1=CC=C(C=C1)C[Sn+2]CC2=CC=CC=C2 |
17578-54-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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